![molecular formula C17H15N3O4 B6345047 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264042-89-8](/img/structure/B6345047.png)
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Description
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-MNPPCA, is an organic compound belonging to the class of pyrazole carboxylic acids. It is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, including the active ingredients of the herbicides atrazine and simazine. 1-MNPPCA is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial potential. Notably, the compound 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and Listeria monocytogenes, with MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values of 7.8 and 15.6 µg/mL, respectively .
- Heterocycles, like this pyrazole derivative, play a crucial role in drug discovery. Their structural motifs often mimic natural products, making them valuable in medicinal chemistry efforts. Nitrogen-containing rings, such as pyrazoles, prevail in drug molecules due to their biological activity .
- The triazole moiety in this compound is significant. Triazoles are versatile building blocks in organic synthesis, used for creating diverse compounds, including antifungal drugs and herbicides. Further studies could explore its reactivity and applications .
- The benzylic position (adjacent to an aromatic ring) in this compound offers opportunities for functionalization. Reactions at this site can lead to novel derivatives with varied properties. For instance, nucleophilic substitutions or other transformations could be explored .
Antibacterial Activity
Medicinal Chemistry
Triazole Chemistry
Benzylic Position Reactions
properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
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